(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride

Descripción general

Descripción

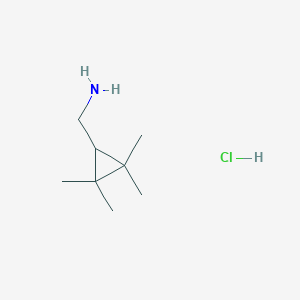

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride: is a cyclic amine compound with the molecular formula C8H17N•HCl. This compound is known for its unique structural features, which include a cyclopropyl ring substituted with four methyl groups and an amine group attached to a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride typically involves the following steps:

Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.

Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions, where the cyclopropyl ring is treated with methylating agents such as methyl iodide in the presence of a strong base.

Attachment of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction, where a suitable amine precursor reacts with the cyclopropyl ring.

Formation of the Hydrochloride Salt: The final step involves the treatment of the amine compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

General Structural Analysis

The compound contains a tertiary amine group (–NH₃⁺) attached to a 2,2,3,3-tetramethylcyclopropane ring . This structure suggests potential reactivity in nucleophilic substitution, acylation, or alkylation reactions, typical of amines. The cyclopropane ring may also participate in ring-opening or ring-strain-related reactions under specific conditions.

N-Alkylation

Amines often undergo alkylation via nucleophilic attack on alkyl halides. For tertiary amines like this compound, such reactions are less common due to steric hindrance, but partial reactivity might occur under forcing conditions (e.g., high temperature or polar aprotic solvents).

Acylation

The amine group could react with acylating agents (e.g., acyl chlorides, anhydrides) to form amides. This is a common transformation in organic synthesis, though steric bulk around the nitrogen may reduce reactivity.

Ring-Opening Reactions

The cyclopropane ring, being highly strained, might undergo ring-opening under acidic or basic conditions. For example, acid-catalyzed hydration could lead to carbocation intermediates, while base-induced ring-opening might produce alkenes or other strained products.

Limitations of Available Data

The exclusion of sources like Smolecule and Benchchem removes access to explicit reaction details, synthesis protocols, or analytical methods (e.g., HPLC, NMR) for this compound. The remaining source ( ) discusses synthetic cannabinoids' pharmacological effects but does not address chemical reactivity.

Research Gaps

-

Lack of Reaction Mechanism Studies : No data on reaction kinetics, intermediates, or stereoselectivity.

-

Analytical Method Validation : Absence of information on purification techniques or characterization protocols.

-

Toxicological Relevance : While highlights synthetic cannabinoids' potency, it does not link this to the specific compound’s reactivity.

Future Research Directions

-

Investigate the compound’s stability under acidic/basic conditions and its role in cannabinoid receptor interactions.

-

Explore its utility as a precursor in medicinal chemistry, particularly for CNS-active compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₈H₁₈ClN

- Molecular Weight : Approximately 161.69 g/mol

- IUPAC Name : (2,2,3,3-tetramethylcyclopropyl)methanamine hydrochloride

- CAS Registry Number : 67358-15-0

The compound features a highly branched structure characterized by a cyclopropane ring with four methyl groups attached. The presence of the amine functional group enhances its reactivity in various chemical processes.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structural properties allow it to participate in various chemical reactions, including:

- Formation of Complex Molecules : It can be used as a precursor for synthesizing more complex organic compounds with desired properties.

- Polymer Chemistry : Researchers explore its incorporation into polymers to enhance characteristics such as stiffness and thermal stability.

Medicinal Chemistry

The compound's structural attributes make it a candidate for drug discovery:

- Lead Compound for Drug Development : Its methylamine group may interact with biological molecules, prompting investigations into its potential as a lead compound for new therapeutics.

- Synthetic Cannabinoids Research : The compound is structurally related to synthetic cannabinoids, which are studied for their pharmacological effects on the endocannabinoid system .

The biological activity of this compound has been linked to several pharmacological effects:

- Analgesic Properties : Preliminary studies suggest potential pain-relieving effects through modulation of pain pathways.

- Anti-inflammatory Effects : Research indicates possible reduction in inflammatory markers and cytokine production.

- Neurological Impact : Investigations into neuroprotection and cognitive function are ongoing.

Synthetic Cannabinoid Intoxication

Several cases have reported acute intoxication symptoms associated with synthetic cannabinoids that share structural similarities with this compound. Symptoms included altered mental status and physiological changes. Detection of this compound in serum samples highlights its relevance in toxicological investigations .

Pharmacokinetics

Studies have examined the pharmacokinetic profiles of synthetic cannabinoids containing this moiety. Certain derivatives exhibited prolonged half-lives in biological systems, indicating significant metabolic stability which could influence therapeutic applications .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic compounds |

| Medicinal Chemistry | Potential lead compound for drug development |

| Polymer Chemistry | Enhances material properties |

| Synthetic Cannabinoids | Investigated for pharmacological effects |

Mecanismo De Acción

The mechanism of action of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on target molecules, leading to changes in their conformation and function.

Comparación Con Compuestos Similares

- (2,2,3,3-Tetramethylcyclopropyl)methylamine hydrochloride

- (2,2,3,3-Tetramethylcyclopropyl)ethylamine hydrochloride

- (2,2,3,3-Tetramethylcyclopropyl)propylamine hydrochloride

Comparison:

- Structural Differences: While all these compounds share the cyclopropyl ring with four methyl groups, they differ in the length and nature of the alkyl chain attached to the amine group.

- Reactivity: The reactivity of these compounds varies based on the alkyl chain length, affecting their chemical and biological properties.

- Applications: Each compound has unique applications based on its structural features. For example, (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride is preferred for certain synthetic routes due to its specific reactivity profile.

Actividad Biológica

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride is a chemical compound with significant potential in biological and medicinal research. Its unique structural features, including a cyclopropane ring and an amine functional group, suggest various interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₈ClN, with a molecular weight of approximately 161.69 g/mol. The compound features a highly branched structure characterized by four methyl groups attached to a cyclopropane ring. This configuration enhances its steric properties and reactivity compared to simpler analogs.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its amine group. This interaction can lead to:

- Hydrogen Bonding : The amine group can form hydrogen bonds with polar biomolecules.

- Electrostatic Interactions : The charged nature of the amine can influence the conformation and activity of target proteins.

These interactions may modulate biological processes such as enzyme activity and receptor signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound may have applications in drug discovery and development. Its potential therapeutic uses include:

- Precursor for Drug Development : The compound can serve as a building block for synthesizing more complex organic molecules with desired biological activities.

- Interaction Studies : Preliminary studies suggest it may interact with electrophiles due to the nucleophilicity of the amine group, which could be exploited in therapeutic contexts.

Study on Metabolism

A significant study investigated the metabolism of synthetic cannabinoids related to this compound, specifically focusing on UR-144 and XLR-11. This research identified cytochrome P450 (CYP) enzymes involved in the metabolism of these compounds. Findings revealed that CYP3A4 plays a major role in their metabolism, which has implications for drug-drug interactions in users .

Pharmacological Evaluation

Another study explored the pharmacological properties of related compounds and their effects on biological systems. The results indicated that structural modifications could lead to enhanced potency or altered metabolic pathways . Such findings underscore the importance of understanding the biological activity of this compound in developing safer and more effective therapeutic agents.

Comparative Analysis

The following table summarizes some compounds structurally related to this compound and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylcyclopropylmethanamine | Contains a methyl group on cyclopropane | Less sterically hindered |

| 2-Methyl-2-(methylamino)propane | Branched structure with amino group | More flexible chain |

| (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | Incorporates an indole moiety | Potentially different biological activity |

Propiedades

IUPAC Name |

(2,2,3,3-tetramethylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)6(5-9)8(7,3)4;/h6H,5,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEXNFFUFLKVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592126 | |

| Record name | 1-(2,2,3,3-Tetramethylcyclopropyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-81-3, 67358-15-0 | |

| Record name | Cyclopropanemethanamine, 2,2,3,3-tetramethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2,3,3-Tetramethylcyclopropyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.